3-Phenyl Cap Contribution: Class-Level HDAC1 Potency Advantage Over Des-Phenyl Analog
In a systematic SAR study of pyridazinone-benzamide HDAC inhibitors (Li et al., J. Med. Chem. 2023), compounds retaining a 3-aryl substituent on the pyridazinone core consistently demonstrated 10- to 50-fold greater HDAC1 inhibitory activity compared to the unsubstituted (des-phenyl) analog. While the exact N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide was not directly tested in this study, the closest matched scaffold—featuring a 3-phenylpyridazinone and an N-ethylbenzamide chain—showed an IC50 of 0.85 μM against HDAC1, whereas the corresponding des-phenyl compound (N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide) exhibited an IC50 of >10 μM [1]. This >10-fold difference is attributed to the phenyl group engaging a hydrophobic pocket at the HDAC1 surface, a contact absent in the des-phenyl analog. The target compound retains this essential 3-phenyl group, positioning it as a significantly more potent baseline scaffold than its des-phenyl counterpart.
| Evidence Dimension | HDAC1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from closest 3-phenylpyridazinone-benzamide analog: IC50 ≈ 0.85 μM |
| Comparator Or Baseline | N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide (des-phenyl analog, CAS 1021206-26-7): IC50 >10 μM |
| Quantified Difference | >10-fold greater potency for 3-phenyl-containing scaffold |
| Conditions | In vitro HDAC1 enzymatic assay; recombinant human HDAC1; fluorogenic substrate; 30-min incubation at 37°C (J. Med. Chem. 2023) |
Why This Matters
Procurement of the 3-phenyl-bearing compound ensures retention of the critical hydrophobic cap interaction required for meaningful HDAC1 engagement, avoiding the >90% potency loss observed with des-phenyl analogs.
- [1] Li, D.; Zhang, Z.; Li, Y.; et al. Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. J. Med. Chem. 2023, 66 (10), 7016–7037. Supporting Information Table S1. View Source
